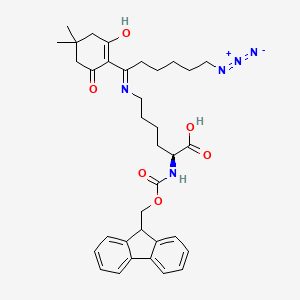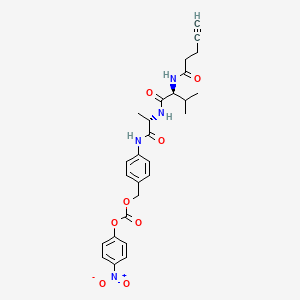
Fmoc-L-Arg(Ph,Pbf)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Arg(Ph,Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to protect the functional groups of arginine during the assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Ph,Pbf)-OH typically involves the following steps:
Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to streamline the process.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid.
Coupling Reactions: Fmoc-L-Arg(Ph,Pbf)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed:
Deprotection: L-Arginine with free amino and guanidino groups.
Coupling: Peptides containing arginine residues.
科学的研究の応用
Chemistry:
- Used in solid-phase peptide synthesis to protect arginine residues during peptide assembly.
Biology:
- Employed in the synthesis of biologically active peptides for research purposes.
Medicine:
- Utilized in the development of peptide-based drugs and therapeutic agents.
Industry:
- Applied in the production of custom peptides for various industrial applications.
作用機序
Mechanism:
- The Fmoc group protects the amino group by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.
- The Pbf group protects the guanidino group by forming a stable sulfonamide linkage, ensuring the integrity of the arginine residue during peptide assembly.
Molecular Targets and Pathways:
- The compound itself does not have specific molecular targets but is used to facilitate the synthesis of peptides that may target various biological pathways.
類似化合物との比較
Fmoc-L-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as the protecting group for the guanidino group.
Fmoc-L-Arg(Mtr)-OH: Uses 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) as the protecting group for the guanidino group.
Uniqueness:
- Fmoc-L-Arg(Ph,Pbf)-OH is unique due to the stability and ease of removal of the Pbf protecting group, making it a preferred choice in peptide synthesis.
特性
IUPAC Name |
(2S)-5-[[anilino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O7S/c1-24-25(2)36(26(3)32-22-40(4,5)51-35(24)32)52(48,49)44-38(42-27-14-7-6-8-15-27)41-21-13-20-34(37(45)46)43-39(47)50-23-33-30-18-11-9-16-28(30)29-17-10-12-19-31(29)33/h6-12,14-19,33-34H,13,20-23H2,1-5H3,(H,43,47)(H,45,46)(H2,41,42,44)/t34-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGLRUJRRADQQI-UMSFTDKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)











